molecular formula C7H10ClN2O3+ B127017 O-(4-Nitrobenzyl)hydroxylamine hydrochloride CAS No. 2086-26-2

O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Cat. No. B127017
CAS RN: 2086-26-2
M. Wt: 205.62 g/mol
InChI Key: LKCAFSOYOMFQSL-UHFFFAOYSA-N
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Description

“O-(4-Nitrobenzyl)hydroxylamine hydrochloride”, also known as “4-Nitrobenzyloxyamine hydrochloride”, is a chemical compound with the linear formula O2NC6H4CH2ONH2 · HCl . It has a molecular weight of 204.61 . It is typically used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .


Synthesis Analysis

The synthesis of “O-(4-Nitrobenzyl)hydroxylamine hydrochloride” can be prepared according to the literature procedure . It can also be synthesized from 4-Nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “O-(4-Nitrobenzyl)hydroxylamine hydrochloride” is represented by the linear formula O2NC6H4CH2ONH2 · HCl .


Chemical Reactions Analysis

“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” is used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .


Physical And Chemical Properties Analysis

“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” appears as a white to cream to pale yellow crystalline powder . It has a molecular weight of 204.61 g/mol . The melting point is 215 °C (dec.) (lit.) .

Scientific Research Applications

Kinetics of Reductively-Initiated Fragmentation

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is studied for its kinetics in the fragmentation of nitrobenzyl carbamates, particularly in bioreductive drugs. Research has focused on understanding the rate of fragmentation following reduction, which is crucial for the effectiveness of these drugs (Hay et al., 1999).

Synthetic Technology

It serves as an important intermediate in organic synthesis. Its applications extend to medicine, pesticides, and chemical fields, with specific processes optimized for industrial production (Wang Ling-ya, 2015).

Inhibitor of Histamine Biosynthesis

O-(4-Nitrobenzyl)hydroxylamine hydrochloride demonstrates potential as an inhibitor of histamine biosynthesis, linking it to anti-inflammatory properties and providing insights into histamine's role in inflammatory processes (Hamor et al., 1970).

Protective Agent in Organic Synthesis

It is utilized for protecting hydroxyl functions in organic synthesis. Its selective removal in the presence of other benzyl-type protecting groups has been studied, highlighting its versatility in this field (Kukase et al., 1990).

Photoinduced Hydroxylaminolysis

The compound is investigated in the context of photoinduced hydroxylaminolysis, particularly in bacteriorhodopsin-based media. Its role in enhancing the bleaching rate of bacteriorhodopsin and potential applications in optical processing are explored (Dyukova et al., 2010).

Metabolic Changes Investigation

O-(4-Nitrobenzyl)hydroxylamine hydrochloride has been used to study metabolic changes in various tissues, focusing on its reduction to hydroxylamine and subsequent reactions (Raïkova et al., 1981).

Kinetics in Selective Hydrogenation

The kinetics and pathways of its selective hydrogenation to amine are of interest, particularly in understanding the hydrogenation reaction's steps and associated energetics (LeBlond et al., 1997).

Electrosynthesis Applications

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is relevant in the electrosynthesis of certain derivatives, demonstrating its role in chemical synthesis processes (Jan et al., 2002).

Opportunities in Polymer and Materials Science

Its derivatives, particularly the o-nitrobenzyl group, are extensively used in polymer and materials science for creating photolabile groups, allowing alteration of polymer properties through irradiation (Zhao et al., 2012).

Bioactivation and Prodrug Inhibition

The compound has been studied for its role in the bioactivation of prodrugs, particularly in bioreductive activation by reductase enzymes under oxygen deficiency, showing its potential in enhancing the efficacy of certain therapeutic agents (Zhu et al., 2011).

Safety And Hazards

“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” should be handled with personal protective equipment to avoid dust formation and breathing vapours, mist or gas . Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

properties

IUPAC Name

O-[(4-nitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCAFSOYOMFQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062169
Record name 4-Nitrobenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Nitrobenzyl)hydroxylamine hydrochloride

CAS RN

2086-26-2
Record name Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyloxyamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-nitrobenzyl)hydroxylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.571
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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